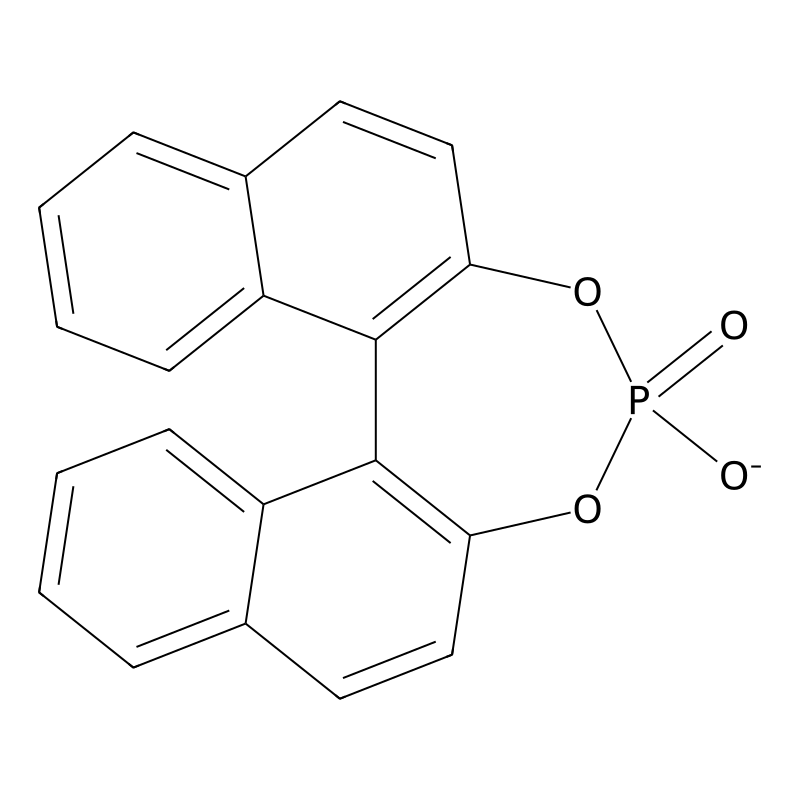

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Ring-Opening Polymerization

Specific Scientific Field: Polymer Science

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is an efficient organocatalyst for controlled ring-opening homopolymerization of ε-caprolactone (ε-CL) and copolymerization of ε-CL with glycolide and lactide .

Methods of Application or Experimental Procedures: The compound is used as a catalyst in the ring-opening polymerization (ROP) of ε-caprolactone (ε-CL). It can also be used to prepare high molar mass poly (ε-caprolactone) (PCL) in bulk .

Results or Outcomes: High molar mass PCL with narrow molar mass distribution has been synthesized from the bulk ring-opening polymerization (ROP) of ε-CL with “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” as catalysts. The highest molar mass of PCL is 4.35×10^4 g/mol with polydispersity index of 1.20 .

Application in Hydrocarboxylation Reactions

Specific Scientific Field: Organic Chemistry

Summary of the Application: “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” is a chiral ligand used in hydrocarboxylation reactions .

Methods of Application or Experimental Procedures: The compound is used as a chiral ligand in hydrocarboxylation reactions. It complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds .

Results or Outcomes: The use of “®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate” in hydrocarboxylation reactions has led to the successful asymmetric dipolar cycloaddition of diazo compounds .

1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate is a chiral chemical compound with the molecular formula CHOP and a molecular weight of 348.29 g/mol. It appears as a white to light yellow crystalline powder and is recognized for its significance in asymmetric synthesis as a chiral ligand. The compound is often utilized in various catalytic reactions, particularly in hydrocarboxylation processes and asymmetric dipolar cycloaddition of diazo compounds .

- Hydrocarboxylation Reactions: This compound acts as a chiral ligand that facilitates the formation of carboxylic acids from alkenes in the presence of transition metals like palladium and rhodium.

- Asymmetric Dipolar Cycloaddition: It mediates the reaction between diazo compounds and electron-deficient alkenes, leading to the formation of chiral products .

- Resolution of Racemic Mixtures: The compound has been successfully used to resolve racemic amines, which are typically challenging to separate due to their similar properties .

Several methods exist for synthesizing 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate:

- Phosphorylation of Binaphthol: The most common method involves the phosphorylation of binaphthol derivatives using phosphorus oxychloride or other phosphorus-based reagents.

- Chiral Resolution Techniques: Enantiomerically pure forms can be obtained through resolution techniques involving chiral acids or bases .

- Transition Metal-Catalyzed Reactions: Utilizing transition metals to catalyze reactions involving binaphthol can lead to the formation of this hydrogen phosphate derivative.

The primary applications of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate include:

- Catalysis: As a chiral ligand in asymmetric synthesis, it is widely used in organic chemistry for producing enantiomerically enriched compounds.

- Pharmaceutical Development: Its utility in resolving racemic mixtures makes it valuable in the pharmaceutical industry for developing active pharmaceutical ingredients with desired biological activity.

- Research: It serves as a model compound for studying chirality and stereoselectivity in

Interaction studies involving 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate often focus on its complexation with transition metals. These interactions are crucial for understanding its role as a catalyst:

- Rhodium Complexes: The formation of rhodium complexes with this compound has been studied extensively due to their effectiveness in catalyzing asymmetric reactions.

- Palladium Derivatives: Similarly, palladium derivatives have been explored for their ability to facilitate hydrocarboxylation reactions when combined with this ligand .

Several compounds share structural similarities with 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,1'-Binaphthalene | Contains two naphthalene units | Often used as a precursor for various derivatives. |

| (S)-(+)-Binaphthyl-2,2'-diyl phosphate | Stereoisomer with distinct optical properties | Exhibits different reactivity patterns compared to its counterpart. |

| (R)-(-)-Binaphthyl-2,2'-diyl phosphate | Another stereoisomer with unique properties | Important for studying enantioselective processes. |

| Dioxaphosphepin derivatives | Incorporates oxygen into the phosphorus framework | Used in various catalytic applications and studies. |

The uniqueness of 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate lies in its specific chiral configuration that enhances its effectiveness as a ligand in asymmetric synthesis compared to other similar compounds .

Development of Chiral BINOL-Phosphoric Acids as Organocatalysts

The conceptual foundation for BINOL-phosphoric acids originated in the 1970s with John Cornforth's pioneering work on phosphinic acid catalysts for carbocation stabilization. Although Cornforth's catalysts exhibited modest enantioselectivity, they demonstrated the potential of chiral phosphates to control stereochemistry through non-covalent interactions. The critical breakthrough came in 2004 when Akiyama and Terada independently reported BINOL-derived phosphoric acids as efficient catalysts for asymmetric Mannich and aza-ene reactions.

Structural Design and Synthesis

BINOL-phosphoric acids are synthesized via phosphorylation of enantiopure 1,1'-bi-2-naphthol (BINOL) precursors. The phosphorylation step typically employs POCl₃ followed by hydrolysis, yielding a chiral phosphoric acid with axial chirality (Figure 1). Substituents at the 3,3'-positions of the BINOL backbone are pivotal for tuning catalytic properties:

- Electron-withdrawing groups (e.g., NO₂, CF₃) enhance Brønsted acidity (pKa 5.3–13.3 in MeCN).

- Bulky substituents (e.g., triphenylsilyl) create stereoselective pockets for substrate binding.

Table 1: Influence of 3,3'-Substituents on Catalytic Performance

| Substituent | pKa (MeCN) | Representative Reaction (ee%) |

|---|---|---|

| 4-NO₂-C₆H₄ | 5.3 | Mannich Reaction (96%) |

| 2,4,6-ⁱPr₃-C₆H₂ | 6.7 | Friedel–Crafts (92%) |

| Triphenylsilyl (TRIP) | 7.1 | Pictet–Spengler (89%) |

The chiral environment arises from the binaphthyl scaffold's restricted rotation, which positions the acidic proton and phosphoryl oxygen in a fixed geometry. This arrangement enables dual activation modes: (1) Brønsted acid-mediated protonation of electrophiles and (2) hydrogen-bonding interactions with nucleophiles.

Mechanistic Insights

Density functional theory (DFT) studies reveal that BINOL-phosphoric acids operate via a bifunctional mechanism. In the Akiyama–Terada Mannich reaction, the catalyst simultaneously activates the aldimine through protonation and the silyl enolate via P=O···Si interactions, orienting reactants in a chiral pocket (Figure 2). This model explains the high enantioselectivity (up to 96% ee) observed in early applications.

Key Milestones in Stereoselective Reaction Design

2004–2008: Establishing Versatility

The initial decade saw BINOL-phosphoric acids catalyze diverse transformations:

- Mannich Reactions: Akiyama's landmark work achieved 96% ee using 3,3'-bis(4-nitrophenyl)-BINOL-phosphate.

- Transacetalizations: List's TRIP-catalyzed transacetalization achieved 93% yield and 96% ee in nonpolar solvents.

- Aza-Ene Reactions: Terada's aldehyde activation via dual hydrogen bonding enabled enantioselective C–C bond formation.

2009–Present: Expanding Substrate Scope

Advances focused on challenging substrates and industrial scalability:

- N–H Indole Additions: Rueping demonstrated Friedel–Crafts alkylations of unprotected indoles (88% ee).

- Spiroketalizations: Feringa applied biphenyl-phosphoric acids for spiroketal synthesis (91% ee).

- Industrial Resolutions: Chiral phosphate salts resolved racemic amines on multi-kilogram scales.

Table 2: Milestone Reactions Catalyzed by BINOL-Phosphoric Acids

| Reaction Type | Substrate | Catalyst | ee% | Year |

|---|---|---|---|---|

| Mannich | Aldimine + Silyl Enolate | 4-NO₂-BINOL-PA | 96 | 2004 |

| Pictet–Spengler | Tryptamine + Aldehyde | TRIP | 89 | 2010 |

| Thiol Addition | N-Acyl Imine + Thiol | 3,5-(CF₃)₂-BINOL-PA | 95 | 2011 |

Enantioselective Synthesis of (R)- and (S)-Enantiomers

The synthesis of enantiopure BINOL-phosphate derivatives begins with the resolution of 1,1'-bi-2-naphthol (BINOL), a precursor whose axial chirality dictates the final stereochemical outcome. Two primary strategies dominate enantioselective synthesis: kinetic resolution and asymmetric oxidative coupling.

Kinetic resolution leverages differential reaction rates between enantiomers. A notable method involves ammonium salt-catalyzed alkylation of racemic BINOL derivatives with benzyl tosylate, achieving selectivity factors (s) up to 46 [3]. For example, treatment of rac-BINOL with a cinchonidinium-derived catalyst enables recovery of (R)-BINOL in 43% yield and >99:1 enantiomeric ratio (e.r.) at 54% conversion [3]. This scalable approach bypasses traditional resolution techniques requiring inclusion complexes or enzymatic hydrolysis [4].

Asymmetric oxidative coupling of 2-naphthol offers a direct route to enantiopure BINOL. Copper(II) chloride paired with (S)-(+)-amphetamine induces axial chirality during dimerization, yielding (S)-BINOL with high enantioselectivity [4]. Iron(III) chloride-mediated radical coupling provides racemic BINOL, which can subsequently undergo enzymatic resolution using cholesterol esterase to isolate (R)- or (S)-enantiomers [4].

Recent innovations include protecting group-free syntheses, such as palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected H8-BINOL (partially hydrogenated BINOL) [1]. This strategy eliminates tedious protection-deprotection sequences, streamlining access to 3,3′-diaryl-BINOL-phosphates in fewer steps [1].

| Method | Selectivity Factor (s) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

|---|---|---|---|---|

| Ammonium salt alkylation | 46 | 43 | >99:1 | [3] |

| Enzymatic resolution | N/A | 50 | 99:1 | [4] |

| Oxidative coupling | N/A | 75 | 95:5 | [4] |

Post-Synthetic Modifications for Functional Group Tuning

Post-synthetic modifications of BINOL-phosphate derivatives enable precise tailoring of steric and electronic properties for specific catalytic applications. Key strategies include halogenation, cross-coupling reactions, and amidation.

Halogenation at the 3,3′-positions introduces handles for further functionalization. Lithiation-borylation of protected BINOL (15) generates boronic esters (16), which undergo palladium-catalyzed cross-coupling with aryl halides to install diverse substituents [1]. Alternatively, direct bromination of H8-BINOL yields 3,3′-dibromo-H8-BINOL, a precursor for Suzuki-Miyaura reactions without requiring protecting groups [1].

Suzuki-Miyaura cross-coupling expands the scope of accessible derivatives. For instance, coupling 3,3′-dibromo-BINOL with electron-deficient aryl boronic acids enhances the Lewis acidity of the resulting phosphate catalysts, improving enantioselectivity in Friedel-Crafts alkylations [1]. The Beller group demonstrated that unprotected H8-BINOL undergoes direct coupling with aryl boronic acids, enabling synthesis of sterically demanding 3,3′-di-tert-butyl-BINOL-phosphate in 82% yield [1].

Amidation of the phosphate moiety modulates hydrogen-bonding capacity. Treatment of BINOL-phosphoric acid with trifluoromethanesulfonamide affords N-triflylphosphoramides, which exhibit enhanced Brønsted acidity for catalyzing Pictet-Spengler reactions [1]. The Rueping group developed a one-pot phosphorylation-amidation sequence using phosphoryl chloride and amines, yielding calcium salts of BINOL-phosphoramides with improved solubility in nonpolar solvents [1].

A breakthrough in regioselective phosphorylation was achieved using BINOL-derived phosphoramidites. Reaction with myo-inositol selectively installs phosphate groups at the 1D-position, enabling synthesis of complex glycosylphosphatidylinositol anchors [5]. This method’s diastereoselectivity (>20:1 dr) and scalability underscore its utility in natural product synthesis [5].

Asymmetric Carbon-Carbon Bond-Forming Reactions

The ability of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate to catalyze highly enantioselective carbon-carbon bond-forming reactions represents one of its most significant contributions to synthetic chemistry. These transformations proceed through bifunctional activation mechanisms where the phosphoric acid simultaneously activates both reaction partners while constraining them within a chiral environment defined by the binaphthyl framework and the 3,3'-substituents [1] [2].

The catalyst operates through a well-established dual activation mode wherein the acidic proton forms a hydrogen bond with the electrophilic substrate, typically an imine or carbonyl compound, while the phosphoryl oxygen coordinates to the nucleophilic partner. This bifunctional activation not only increases the reaction rate but also ensures high levels of stereocontrol by organizing both reactants within the chiral pocket of the catalyst [2] [3].

Mannich-Type Reactions and Stereochemical Control

The Mannich reaction catalyzed by 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate represents a paradigm shift in organocatalytic carbon-carbon bond formation. Akiyama and colleagues first demonstrated in 2004 that chiral phosphoric acids could catalyze highly enantioselective Mannich reactions between aldehydes and imines [2]. This groundbreaking work established the foundation for countless subsequent developments in phosphoric acid catalysis.

The mechanistic pathway involves initial protonation of the imine substrate by the phosphoric acid, generating a chiral ion pair where the phosphate anion remains associated with the protonated imine. The nucleophilic component, typically an enolate or enol equivalent, is simultaneously activated through hydrogen bonding with the phosphoryl oxygen. This dual activation creates a highly organized transition state where the large binaphthyl framework and the 3,3'-substituents provide the steric environment necessary for high enantioselectivity [2] [4].

Extensive computational studies by Goodman and coworkers have revealed that the stereochemical outcome depends critically on the relative orientation of the imine (Type I versus Type II binding modes) and the nature of the substituents on both the imine and the nucleophile. The Type I binding mode, where the imine coordinates with its nitrogen pointing toward the 3,3'-substituents, is generally favored for smaller N-protecting groups, while Type II binding becomes preferred with bulkier substituents [3].

The reaction scope encompasses a remarkable variety of substrates. Cyclic ketones such as cyclohexanone, tetrahydropyranone, and tetrahydrothiopyranone react with aromatic aldimines to afford the corresponding Mannich products in excellent yields (up to 99%) and enantioselectivities (up to 98% ee) [2]. The anti-diastereoselectivity observed in these reactions arises from the preferred chair-like transition state conformation imposed by the catalyst framework.

Recent developments have extended the methodology to include more challenging substrates. The use of acetoxyacetone as a nucleophile enables access to β-amino-α-acetoxyketones with exceptional enantioselectivity (95% ee) and yield (99%) [2]. This transformation is particularly valuable as it provides direct access to phenylglycine derivatives, which are important building blocks in pharmaceutical synthesis.

The influence of catalyst structure on reaction outcome has been systematically investigated. The 3,3'-substituents play a crucial role in determining both activity and selectivity, with bulkier aromatic groups generally providing higher enantioselectivities. The optimal catalyst typically features 3,5-di-tert-butylphenyl groups at the 3,3'-positions, which create an optimal balance between steric control and substrate accessibility [2].

Metal phosphate variants have revealed additional mechanistic complexity. Studies by Simón and Paton demonstrated that calcium and magnesium salts of chiral phosphoric acids can serve as more active catalysts than the free acids, proceeding through different mechanistic pathways with reversed enantioselectivity [4]. The divalent metal centers adopt different coordination geometries, with calcium favoring higher coordination numbers than magnesium, leading to distinct stereochemical outcomes.

Temperature effects on the Mannich reaction have been thoroughly studied, revealing that lower temperatures generally improve enantioselectivity while maintaining good reaction rates. This temperature dependence reflects the relatively small energy differences between competing transition states and the importance of entropic effects in the stereodetermining step [2].

Cycloaddition Reactions Mediated by Supramolecular Confinement

The application of 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in cycloaddition reactions represents one of the most sophisticated examples of organocatalytic stereocontrol. These reactions proceed through mechanisms that combine traditional substrate activation with supramolecular organization effects, creating highly ordered transition states that lead to exceptional levels of stereoselectivity [5] [6] [7].

The [4+2] cycloaddition of α-fluorostyrenes with N-benzoyl imines exemplifies the power of this approach. Terada and colleagues demonstrated that chiral phosphoric acids can catalyze these reactions with excellent yields and enantioselectivities, providing access to fluorinated dihydro-1,3-oxazines with high stereochemical purity [5]. The reaction proceeds through a mechanism where the phosphoric acid activates the imine through protonation while simultaneously organizing the fluorostyrene through π-π interactions with the binaphthyl framework.

The stereochemical outcome depends on several factors. The fluorine substitution on the styrene component introduces additional stereoelectronic effects that influence the preferred approach trajectory. Computational analysis reveals that the major stereoisomer arises from a transition state where the fluorine atom is oriented away from the bulky 3,3'-substituents of the catalyst, minimizing steric repulsion while maximizing stabilizing interactions [5].

The [3+2] cycloaddition methodology has been extended to include azlactones as 1,3-dipolar components. Feng and colleagues reported that BINOL-derived phosphoric acids can activate azlactones as chiral anti-N-protonated 1,3-dipoles, which then undergo highly diastereo- and enantioselective cycloaddition with methyleneindolinones [6]. This transformation provides access to biologically important 3,3'-pyrrolidonyl spirooxindole scaffolds with excellent stereochemical control.

The mechanism involves initial protonation of the azlactone nitrogen by the phosphoric acid, generating a reactive dipole that is constrained within the chiral environment of the catalyst. The methyleneindolinone component is simultaneously activated through hydrogen bonding interactions, creating a highly organized transition state. The stereochemical outcome reflects the preferential approach of the dipolarophile from the less hindered face of the activated azlactone [6].

A particularly innovative application involves the use of supramolecular confinement effects in phosphoric acid catalysis. Recent work by several groups has demonstrated that 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate can self-assemble into hexagonal nanotubes in aqueous media, creating confined spaces that dramatically accelerate certain reactions [8] [9]. The 3-aza-Cope rearrangement, for example, is accelerated by up to 85-fold when conducted within these nanotubular structures compared to the uncatalyzed reaction.

The confinement effect operates through several mechanisms. The restricted space within the nanotube constrains the substrate into reactive conformations, effectively reducing the entropic barrier to reaction. Additionally, the high local concentration of phosphoric acid groups within the nanotube creates a highly acidic microenvironment that enhances substrate activation. The chiral environment of the assembled nanotubes also provides stereocontrol, although the levels of enantioselectivity are generally lower than those achieved with molecular catalysts [8].

The [5+1] cycloaddition of C,N-cyclic azomethine imines with isocyanides represents another frontier in phosphoric acid catalysis. This reaction, reported by several groups, proceeds through a mechanism involving initial activation of the azomethine imine by the phosphoric acid, followed by nucleophilic attack of the isocyanide. The resulting products are chiral tetrahydroisoquinolines bearing indole skeletons, which are obtained in up to 90% yield with 95% ee [10].

The stereochemical model for this transformation involves preferential coordination of the azomethine imine to the phosphoric acid in a geometry that places the bulky substituents away from the 3,3'-aryl groups of the catalyst. The isocyanide approaches from the less hindered face of the activated substrate, leading to the observed stereochemical outcome [10].

Catalytic Asymmetric Transfer Hydrogenation

The development of asymmetric transfer hydrogenation methodologies using 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate represents a significant advancement in metal-free reduction chemistry. These reactions proceed through fundamentally different mechanisms compared to traditional metal-catalyzed hydrogenations, relying instead on the transfer of hydrogen from organic donors such as Hantzsch esters or boranes [11] [12] [13].

The transfer hydrogenation of ketimines using Hantzsch esters as hydrogen donors has been extensively studied and represents one of the most successful applications of chiral phosphoric acid catalysis. The mechanism involves initial formation of a hydrogen-bonded complex between the phosphoric acid and the ketimine substrate, followed by hydride transfer from the Hantzsch ester to the activated imine. The stereochemical outcome is determined by the preferred orientation of the substrate within the chiral pocket of the catalyst [11].

Reid and Goodman conducted detailed computational studies of the mechanism, revealing that the introduction of an ortho-hydroxyaryl group on the ketimine leads to a fundamentally different reaction pathway. Instead of the typical mechanism involving separate activation of the electrophile and nucleophile, these substrates undergo transfer hydrogenation through a 14-membered bifunctional transition state. In this pathway, both the hydroxyl group on the substrate and the nucleophile's proton form hydrogen bonds to the phosphate catalyst, creating a more organized and energetically favorable transition state [11].

This mechanistic insight explains the experimentally observed increase in reaction rates for ortho-hydroxybenzophenone-derived ketimines compared to substrates without the additional hydroxyl group. The 14-membered transition state is lower in energy than the conventional pathway, leading to enhanced reaction rates while maintaining high levels of enantioselectivity. The stereochemical predictions from these calculations are in excellent agreement with experimental observations [11].

The scope of transfer hydrogenation has been expanded to include carbon-carbon double bonds. Na and Antilla reported the asymmetric transfer hydrogenation of trans-chalcone derivatives using BINOL-derived boro-phosphate catalysts with boranes as hydrogen donors [12]. This methodology represents a significant departure from traditional approaches, avoiding the use of metal catalysts and high-temperature conditions that often lead to racemization.

The mechanism involves initial coordination of the chalcone substrate to the boro-phosphate catalyst, followed by hydride transfer from the borane donor. The chiral environment created by the binaphthyl framework ensures high levels of enantioselectivity, with products obtained in excellent yields (approximately 95%) and high enantiomeric excesses. The mild reaction conditions (room temperature) and the absence of metal catalysts make this methodology particularly attractive for pharmaceutical applications where metal contamination must be avoided [12].

Recent developments have focused on expanding the substrate scope to include β-arylamines and other challenging substrates. The enantioselective synthesis of β-arylamines via chiral phosphoric acid-catalyzed asymmetric reductive amination of benzyl methyl ketone derivatives has been achieved with high yields and excellent enantioselectivities [13]. This transformation is particularly valuable as it provides access to important pharmaceutical intermediates such as tetrahydroisoquinoline derivatives.

The mechanism of β-arylamine synthesis involves initial condensation of the ketone with the amine to form an imine intermediate, followed by reduction with Hantzsch ester. The phosphoric acid catalyst serves a dual role, both facilitating the imine formation and providing the chiral environment necessary for enantioselective reduction. The methodology has been demonstrated on gram-scale reactions with catalyst loadings as low as 1 mol%, highlighting its practical utility [13].

The development of more efficient hydrogen donors has been an active area of research. Alternative reducing agents such as phenylsilane, catechol borane, and other organic hydride sources have been investigated, with varying degrees of success. The choice of hydrogen donor significantly affects both the reaction rate and the stereochemical outcome, with Hantzsch esters generally providing the best combination of reactivity and selectivity [11] [12].

Temperature effects in transfer hydrogenation reactions are complex and substrate-dependent. While many reactions proceed effectively at room temperature, some substrates require elevated temperatures (up to 70°C) to achieve reasonable reaction rates. However, higher temperatures generally lead to decreased enantioselectivity due to increased conformational mobility of the catalyst-substrate complex [11].

The influence of catalyst structure on transfer hydrogenation outcomes has been systematically studied. The 3,3'-substituents play a crucial role in determining both activity and selectivity, with bulkier groups generally providing higher enantioselectivities but sometimes at the cost of reaction rate. The optimal catalyst structure represents a balance between these competing factors [11] [12].

Dynamic Kinetic Resolution in Amine Functionalization

Dynamic kinetic resolution (DKR) using 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate represents one of the most powerful strategies for converting racemic starting materials into enantiomerically pure products with theoretical yields up to 100%. This methodology has found particular application in amine functionalization, where the combination of in situ racemization with enantioselective functionalization enables highly efficient access to chiral nitrogen-containing compounds [14] [15] [16] [17].

The kinetic resolution of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives exemplifies the power of this approach. Yamamoto and colleagues developed a chiral calcium phosphate-catalyzed acylation reaction that achieves kinetic resolution of BINAM with selectivity factors up to 127 [14]. The reaction proceeds through preferential acylation of one enantiomer of the diamine, leaving the other enantiomer unchanged. The high selectivity factor indicates that the catalyst can effectively discriminate between the two enantiomers based on their different binding affinities and reaction rates.

The mechanism involves initial coordination of the BINAM substrate to the calcium phosphate catalyst, followed by nucleophilic attack on the acyl donor. The chiral environment created by the binaphthyl framework of the catalyst ensures that one enantiomer of the substrate is preferentially activated, leading to selective acylation. The resulting mono-acylated product can be easily separated from the unreacted enantiomer, and both products can be converted to enantiomerically pure BINAM through appropriate transformations [14].

The substrate scope of this methodology extends to various 6,6'-substituted BINAM derivatives, demonstrating the generality of the approach. The reaction conditions are mild, typically conducted at room temperature with moderate catalyst loadings (5-10 mol%). The use of 4-morpholinopyridine as a co-catalyst enhances the reaction rate while maintaining high selectivity [14].

Parallel kinetic resolution strategies have been developed for more complex substrates. The resolution of aziridines represents a particularly challenging problem due to the tendency of these strained ring systems to undergo ring-opening reactions. Zhou and colleagues reported a chiral phosphoric acid-catalyzed apparent hydrolytic ring-opening reaction of racemic aziridines that proceeds through a regiodivergent parallel kinetic resolution mechanism [15].

The key innovation in this approach is the use of an acyloxy-assisted strategy that enables highly stereocontrolled nucleophilic ring-opening with water. The phosphoric acid catalyst activates the aziridine through protonation of the nitrogen, while simultaneously organizing the water nucleophile through hydrogen bonding. The regiodivergent nature of the reaction means that the two enantiomers of the starting aziridine undergo ring-opening at different positions, leading to constitutionally distinct products that can be easily separated [15].

The methodology provides access to a variety of enantioenriched aromatic and aliphatic amino alcohols with yields up to 99% and enantiomeric ratios exceeding 99.5:0.5. The mild reaction conditions and the use of water as the nucleophile make this approach particularly attractive from both environmental and practical perspectives. The products can be readily elaborated to more complex structures through standard synthetic transformations [15].

The kinetic resolution of secondary alcohols has been achieved through chiral phosphoric acid-catalyzed intramolecular cyclization reactions. Yang and colleagues developed a method for the asymmetric synthesis of 4H-3,1-benzoxazines through kinetic resolution of 2-amido benzyl alcohols [16]. The reaction proceeds through intramolecular cyclization of the alcohol onto the amide group, with the phosphoric acid catalyst providing both activation and stereocontrol.

The mechanism involves initial protonation of the alcohol by the phosphoric acid, creating a carbocation intermediate that is stabilized by the chiral environment of the catalyst. The amide group then undergoes nucleophilic attack on the activated alcohol, leading to ring closure and formation of the benzoxazine product. The stereochemical outcome depends on the preferred orientation of the substrate within the chiral pocket of the catalyst [16].

The methodology achieves selectivity factors up to 94, enabling efficient separation of the cyclized product from the unreacted starting material. Both secondary and tertiary alcohols are applicable substrates, and the reaction can be conducted on gram scale without loss of selectivity. The products are valuable intermediates for the synthesis of biologically active compounds [16].

Recent developments have focused on expanding the scope to include epoxides and other electrophilic substrates. The hydrolytic parallel kinetic resolution of racemic epoxides using chiral phosphoric acids has been reported, providing access to enantiomerically pure diols and unreacted epoxides [17]. The reaction proceeds through preferential hydrolysis of one enantiomer of the epoxide, with the phosphoric acid catalyst providing both the acidic conditions necessary for epoxide activation and the chiral environment required for selectivity.

The mechanistic pathway involves initial protonation of the epoxide oxygen by the phosphoric acid, followed by nucleophilic attack by water. The stereochemical outcome depends on the preferred orientation of the epoxide within the chiral pocket of the catalyst, with bulkier substituents being directed away from the 3,3'-aryl groups of the catalyst [17].

The substrate scope includes a wide range of aryl-substituted epoxides, with the methodology providing corresponding chiral alcohols in combined yields up to 99% and enantiomeric ratios exceeding 99:1. The mild reaction conditions and the use of water as the nucleophile make this approach environmentally benign and practically useful [17].

The development of more efficient racemization catalysts has been an active area of research in dynamic kinetic resolution. The combination of phosphoric acid catalysts with metal-based racemization catalysts has led to highly efficient systems that can achieve complete conversion of racemic starting materials to enantiomerically pure products. The key challenge is ensuring compatibility between the two catalytic systems while maintaining high levels of selectivity [18] [19].

Computational studies have provided valuable insights into the origins of selectivity in kinetic resolution reactions. The energy differences between competing transition states are often small, requiring careful optimization of catalyst structure and reaction conditions to achieve high selectivity factors. The 3,3'-substituents play a crucial role in creating the steric environment necessary for substrate discrimination [14] [15] [16].

The practical applications of dynamic kinetic resolution in amine functionalization are numerous. The methodology provides access to a wide range of enantiomerically pure nitrogen-containing compounds that are valuable as pharmaceuticals, agrochemicals, and synthetic intermediates. The ability to achieve theoretical yields up to 100% makes these reactions particularly attractive for large-scale applications [14] [15] [16] [17].

Future developments in this area are likely to focus on expanding the substrate scope to include more challenging substrates and developing more efficient catalyst systems. The combination of phosphoric acid catalysis with other catalytic methods, such as enzymatic catalysis or photocatalysis, offers exciting opportunities for the development of new methodologies [18] [19].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

39648-67-4

35193-64-7

Wikipedia

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Dates

Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021